molecular formula C19H15KO4 B1684088 Warfarin potassium CAS No. 2610-86-8

Warfarin potassium

Cat. No. B1684088
CAS RN: 2610-86-8
M. Wt: 346.4 g/mol
InChI Key: WSHYKIAQCMIPTB-UHFFFAOYSA-M
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Description

Warfarin potassium is an anticoagulant medication used in the prophylaxis and treatment of venous thrombosis and thromboembolic events . It is in the anticoagulant class of drugs and is commonly used to treat and prevent blood clots . It has multiple FDA-approved and off-label clinical uses .


Synthesis Analysis

The asymmetric synthesis of warfarin, an important anticoagulant, has been evaluated using a reconfigurable reaction platform capable of performing batch, continuous flow, and plug-flow synthesis . The synthesis of warfarin can be prepared by both selective and non-selective synthesis from coumarin derivatives .


Molecular Structure Analysis

The molecular formula of Warfarin potassium is C19H15KO4 . The molecular weight is 346.4 g/mol . The IUPAC name is potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate . The InChI is 1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1 .


Chemical Reactions Analysis

Warfarin competitively inhibits the vitamin K epoxide reductase complex 1 (VKORC1), an essential enzyme for activating the vitamin K available in the body . Through this mechanism, warfarin can deplete functional vitamin K reserves and thereby reduce the synthesis of active clotting factors .


Physical And Chemical Properties Analysis

Warfarin potassium is an odorless and colorless solid . It is a methyl ketone, a hydroxycoumarin, and a member of benzenes .

Scientific Research Applications

Anticoagulant Therapy

Warfarin potassium is widely used as an effective anticoagulant in patients with a history of strong risk factors for venous thromboembolism (VTE) . It works by inhibiting the vitamin K epoxide reductase complex (VKORC1), which is essential for the clotting process .

Drug-Nutrient Interactions

In cardiology, Warfarin is commonly used alongside acetylsalicylic acid (ASA) as prophylactic therapies against thromboembolic events. These drugs can interact with nutrients, impeding drug absorption and altering micronutritional status . This interaction could be investigated to potentiate the drug effects .

Vascular Calcification

One of the lesser-known long-term side effects of Warfarin is an increase in systemic arterial calcification . This is significant due to the association between vascular calcification and cardiovascular morbidity and mortality .

Comparison with Direct Oral Anticoagulants (DOACs)

Recent studies have shown that multiple DOACs are associated with slower progression of vascular calcification than Warfarin . This comparison provides valuable insights into the development of new anticoagulant therapies .

Drug Metabolism

Administered Warfarin is predominantly metabolized by CYP2C9 to inactive products . Understanding this metabolic pathway can help in predicting drug interactions and personalizing dosage.

Micronutritional Status

Warfarin might influence the micronutritional status of patients through different mechanisms such as binding or modification of binding properties of ligands, absorption, transport, cellular use or concentration, or excretion .

Safety And Hazards

Warfarin can sometimes cause serious side effects, such as heavy bleeding . It’s important to have regular health checkups if you take the medicine .

Future Directions

The use of genetic dosing for warfarin initiation can lead to better outcomes . Whether these better outcomes are clinically or economically beneficial remains controversial . New genetic and non-genetic factors have been discovered to contribute to variability in optimal warfarin doses .

properties

IUPAC Name

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHYKIAQCMIPTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042324
Record name Potassium warfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Warfarin potassium

CAS RN

2610-86-8
Record name Warfarin potassium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium warfarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Warfarin potassium
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Record name WARFARIN POTASSIUM
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Illustrative embodiments of the present invention provide a process for preparing APO-II comprising: i. mixing Warfarin acid in isopropanol thereby forming a Warfarin mixture; ii. adding to the Warfarin mixture a potassium base selected from either ii-i) KOH, K2CO3, KHCO3, K3PO4, KOH in water, K2CO3 in water, KHCO3 in water, K3PO4 in water, KOH in ROH, K2CO3 in ROH, KHCO3 in ROH, K3PO4 in ROH, and mixtures thereof, wherein R is selected from the group consisting of H and C1-C4 alkyl, or ii-ii) KOH, K2CO3, KHCO3, K3PO4, KH, KNH2, potassium bis(trimethylsilyl)amide, potassium diisopropylamide and mixtures thereof, thereby forming a potassium Warfarin mixture; iii. heating the potassium Warfarin mixture to a temperature in a range of from about 45° C. to about 80° C. thereby forming a first solution; iv. maintaining the first solution at a pH in a range of from about 7.0 to about 10.0 thereby forming a Warfarin potassium isopropanol solution; v. distilling the Warfarin potassium isopropanol solution thereby forming a concentrated Warfarin potassium isopropanol solution; vi. adding additional isopropanol to the concentrated Warfarin potassium isopropanol solution and distilling further to remove water thereby forming a distilled Warfarin potassium isopropanol solution; vii. distilling the distilled Warfarin potassium isopropanol solution to dryness or near-dryness thereby forming a Warfarin potassium residue; viii. dissolving the Warfarin potassium residue in ethyl acetate thereby forming a Warfarin potassium ethyl acetate solution; ix. stirring the Warfarin potassium ethyl acetate solution at a temperature in a range of from about 5° C. to about 50° C. until precipitation occurs thereby forming a precipitate; and x. isolating the precipitate thereby isolating APO-II.
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Synthesis routes and methods II

Procedure details

Warfarin potassium salt is prepared by refluxing the pure warfarin acid with an equivalent amount or an excess of potassium carbonate in 2-propanol. The 2-propanol may be anhydrous or may contain about 0.5% to about 10% water, preferably about 1% to about 3% water. The molar ratio of potassium carbonate to warfarin acid is between about 0.9 and about 2, and is preferably between about 1.0 and about 1.3. The reaction may be conducted at a temperature ranging from room temperature to the boiling point of the solvent for a time of from about 1 hour to about 5 hours. Preferably, the reaction is conducted at reflux temperature and the preferred reaction time is from about 2 hours to about 3 hours. The unreacted carbonate is removed by filtration. The warfarin potassium is precipitated and isolated as a pure crystalline solid by filtration and drying.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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